![molecular formula C15H12Cl2N2O B5637476 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)

1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole and related derivatives involves multi-step chemical reactions, starting from simple precursors such as o-phenylenediamine and appropriate chloro or nitro phenols. A common strategy includes the formation of the benzimidazole core followed by subsequent functionalization at the 1-position with the desired 2,4-dichlorophenoxyethyl moiety. Although the specific synthesis route for this compound is not detailed in the provided references, related compounds have been synthesized through methods involving nucleophilic substitution reactions, condensation steps, and the use of coupling agents to introduce various substituents onto the benzimidazole nucleus (Kaynak et al., 2008).

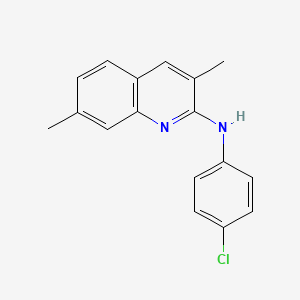

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole, is characterized by the planarity of the benzimidazole ring system. The planarity contributes to the compound's ability to engage in π-π stacking interactions, which are significant for its binding with biological targets. The substitution pattern, particularly the presence of electron-withdrawing groups such as chloro atoms, influences the electronic distribution within the molecule, affecting its reactivity and interaction capabilities (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation, depending on the functional groups present in the molecule. The reactivity of the benzimidazole nucleus can be modified by substituents on the ring, which can either activate or deactivate the ring towards further chemical transformations. The presence of a 2,4-dichlorophenoxyethyl group in this compound likely affects its reactivity, particularly in reactions involving the nitrogen atom of the benzimidazole ring or the ether oxygen of the phenoxy group (Zorina et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure and substituents. The introduction of chloro groups and an ether linkage in 1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole is expected to impact these properties by altering intermolecular forces and molecular symmetry. While specific data on this compound is not provided, related structures exhibit diverse physical characteristics that are crucial for their application and study (Hu et al., 2007).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. For instance, some benzimidazole derivatives are known to have biological activity, including antifungal, antiviral, and anticancer properties . The 2,4-dichlorophenoxy group is commonly found in herbicides, suggesting potential use in that area .

Propriétés

IUPAC Name |

1-[2-(2,4-dichlorophenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O/c16-11-5-6-15(12(17)9-11)20-8-7-19-10-18-13-3-1-2-4-14(13)19/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFVHMKKAOFZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCOC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5637399.png)

![1-[(2,4-difluorophenoxy)acetyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5637417.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5637447.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5637449.png)

![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)

![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)